1-(5-Aminopyridin-2-yl)propan-1-one
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Overview
Description
1-(5-Aminopyridin-2-yl)propan-1-one is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine, featuring an amino group at the 5-position and a propanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopyridin-2-yl)propan-1-one typically involves the reaction of 5-aminopyridine with propanone under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure high yield and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Aminopyridin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
1-(5-Aminopyridin-2-yl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. Detailed studies on its mechanism of action are ongoing, and the compound’s effects may vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)propan-1-one: Lacks the amino group, resulting in different chemical properties and reactivity.
1-(5-Aminopyridin-2-yl)ethanone: Similar structure but with an ethanone group instead of a propanone group, leading to variations in its chemical behavior
Uniqueness
1-(5-Aminopyridin-2-yl)propan-1-one is unique due to the presence of both the amino and propanone groups, which confer distinct chemical properties and potential applications. Its ability to participate in a wide range of chemical reactions and its relevance in various research fields make it a valuable compound for scientific exploration.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(5-aminopyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5H,2,9H2,1H3 |
InChI Key |
GOGMISWNCSJIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC=C(C=C1)N |
Origin of Product |
United States |
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